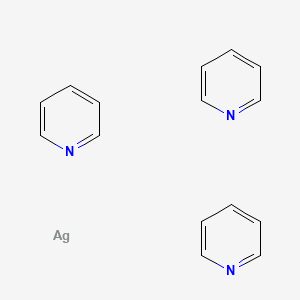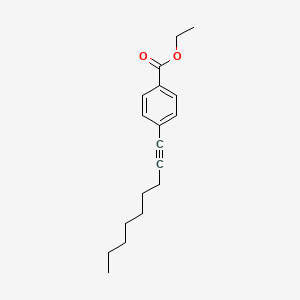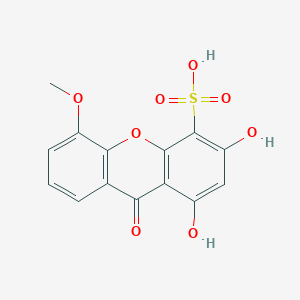
pyridine;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine is a six-membered aromatic heterocycle with the formula C5H5N, known for its distinctive pungent smell and water solubility . Silver, on the other hand, is a transition metal known for its high conductivity and antimicrobial properties. The combination of pyridine and silver results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridine;silver can be synthesized through the reaction of silver salts with pyridine. One common method involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction typically proceeds at room temperature, forming a complex where pyridine molecules coordinate to the silver ion .
Industrial Production Methods
Industrial production of this compound often involves the use of silver nitrate and pyridine in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques to obtain the desired coordination complex.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine;silver undergoes various chemical reactions, including:
Substitution: Pyridine ligands in the complex can be substituted with other ligands, such as phosphines or amines, to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure the stability of the coordination complex.
Major Products Formed
The major products formed from the reactions of this compound include pyridine N-oxide, metallic silver, and various substituted coordination complexes. These products have diverse applications in catalysis, materials science, and chemical synthesis .
Applications De Recherche Scientifique
Pyridine;silver has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of pyridine;silver involves the coordination of pyridine ligands to the silver ion, which enhances the stability and reactivity of the silver center. The silver ion can interact with various molecular targets, including bacterial cell walls, leading to antimicrobial effects. The coordination complex can also participate in catalytic cycles, facilitating chemical transformations through electron transfer and bond formation processes .
Comparaison Avec Des Composés Similaires
Pyridine;silver can be compared with other similar compounds, such as:
Pyridine;gold: Similar to this compound, pyridine;gold complexes exhibit unique catalytic properties but are often more expensive and less stable.
Pyridine;platinum: These complexes are known for their anticancer properties but are generally more toxic and less versatile in catalytic applications compared to this compound.
This compound stands out due to its combination of antimicrobial properties, catalytic versatility, and relatively low cost, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
653600-26-1 |
|---|---|
Formule moléculaire |
C15H15AgN3 |
Poids moléculaire |
345.17 g/mol |
Nom IUPAC |
pyridine;silver |
InChI |
InChI=1S/3C5H5N.Ag/c3*1-2-4-6-5-3-1;/h3*1-5H; |
Clé InChI |
LQRFSWUONBMDQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)

![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)

![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)
![2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B12524668.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)




![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
